molecular formula C6H6N2O2 B1176507 9-O-acetyl GT2 CAS No. 152443-13-5

9-O-acetyl GT2

Cat. No.: B1176507
CAS No.: 152443-13-5
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Acetyl GT2 is a trisialoganglioside characterized by an O-acetyl group esterified at the C-9 position of its terminal sialic acid residue . This structural modification was first identified in cod brain and is alkali-labile, being readily converted to its non-acetylated GT2 form under mild basic conditions . Gangliosides like this compound are embedded in the outer leaflet of the plasma membrane and are concentrated in lipid rafts, where they play crucial roles in cell signaling, recognition, and adhesion . This acetylated ganglioside has significant research value, particularly in oncology. Profiling studies have identified this compound in various human cancer cells of neuroectodermal origin, including melanoma, neuroblastoma, and specific breast cancer cell lines . The O-acetylation of sialic acids is a cell-specific and developmentally regulated process, and the modified ganglioside is recognized as a tumor-associated carbohydrate antigen (TACA) . Its expression in malignant tissues, coupled with its restricted presence in normal tissues, makes it a compelling target for investigating tumor biology and developing targeted immunotherapies . The enzyme CASD1 (CAS1 domain containing) has been implicated in the O-acetyltransferase activity responsible for generating 9-O-acetylated sialic acids . Researchers can utilize this high-purity this compound for a range of applications. These include exploring its role as a biomarker in cancer research, studying its functional effects on tumor cell behavior (e.g., proliferation, apoptosis, and migration), and developing novel therapeutic strategies, such as the engineering of antibodies or CAR-T cells directed against O-acetylated epitopes . Furthermore, its study contributes to the broader understanding of sialic acid modifications in host-pathogen interactions . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

152443-13-5

Molecular Formula

C6H6N2O2

Synonyms

9-O-acetyl GT2

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

9-O-acetyl GT2 was first identified in cod brain tissue, where it was isolated using high-performance liquid chromatography. The compound is characterized by having an acetyl group at the C-9 position of the sialic acid moiety. This structural modification is crucial for its biological activity and interaction with cellular receptors .

Table 1: Synthesis Methods for this compound

MethodDescriptionReference
Chemical SynthesisUtilizes trimethyl orthoacetate for O-acetylation of gangliosides.
Enzymatic SynthesisEmploys specific enzymes to catalyze the acetylation process, providing high specificity for terminal residues.
Isolation from Natural SourcesExtracted from biological tissues (e.g., cod brain), allowing for structural analysis.

Role in Cancer Biology

This compound has been studied extensively in the context of cancer, particularly glioblastoma multiforme (GBM). Research indicates that O-acetylated gangliosides like 9-O-acetyl GD3 exhibit anti-apoptotic properties, which can contribute to tumor progression by inhibiting programmed cell death in cancer cells .

  • Case Study : A study demonstrated that targeting 9-O-acetyl GD3 expression led to apoptosis in primary glioblastoma cells, suggesting a potential therapeutic avenue for treating GBM .

Neurodevelopmental Implications

In neurobiology, this compound is implicated in neural development. Its presence has been noted in neuroepithelial precursor cells, where it may play a role in cell signaling and differentiation during embryogenesis .

  • Case Study : In developing rat retina studies, the expression patterns of 9-O-acetyl GD3 were tracked, revealing significant fluctuations that correlate with developmental stages, indicating its functional relevance during retinal development .

Cancer Immunotherapy

The potential of this compound as a target for cancer immunotherapy is being explored due to its overexpression in certain tumors. O-acetylated gangliosides are recognized as novel antigens that can be targeted by immune therapies, particularly in cancers such as neuroblastoma and melanoma .

  • Therapeutic Strategy : Immunotherapeutic approaches focusing on O-acetylated gangliosides aim to enhance immune recognition of tumor cells expressing these modified lipids.

Diagnostic Biomarkers

The presence of this compound and related compounds can serve as biomarkers for specific cancers. Their unique expression profiles in tumor versus normal tissues provide a basis for developing diagnostic assays that could aid in early detection and treatment monitoring .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of O-Acetylated Gangliosides

Compound Core Structure Acetylation Site Key Biological Roles Enzymatic Targets/Interactions References
9-O-acetyl GT2 Trisialoganglioside 9-O-acetyl Hematopoietic differentiation, immune regulation Influenza C/Bovine coronavirus esterases
9-O-acetyl GD3 Disialoganglioside 9-O-acetyl Neurite extension inhibition, neuronal repair Sialyltransferases, Jones monoclonal antibody
9-O-acetyl GT3 Trisialoganglioside 7/9-O-acetyl* Cell adhesion, viral receptor binding Bacterial α-3-GalNAcT
GM3 Monosialoganglioside None Membrane stability, insulin signaling Sialidases, glycosyltransferases

*GT3 in cod brain contains a mixture of 7-O- and 9-O-acetylated sialic acids .

Key Insights :

Structural Specificity :

  • The trisialic acid backbone of this compound distinguishes it from disialylated GD3, enabling unique interactions with viral esterases (e.g., Influenza C) that preferentially cleave 9-O-acetylated trisialic acids . In contrast, 9-O-acetyl GD3’s disialic structure is critical for binding neurite-inhibiting antibodies like Jones mAb .
  • Unlike GT3, which exhibits dual 7-O- and 9-O-acetylation in cod brain, this compound has strict 9-O-acetylation, affecting its receptor specificity .

Enzymatic Interactions: Influenza C and bovine coronavirus esterases show strict preference for α-configured Neu5,9Ac2, making this compound a prime substrate . GD3 and GM3 lack this specificity, rendering them resistant to esterase-mediated cleavage.

Biological Roles: Immune Regulation: this compound regulates pDC differentiation via surface sialic acid levels, a mechanism absent in GD3 or GT3 .

Therapeutic and Diagnostic Potential
  • This compound: Potential biomarker for hematopoietic disorders due to its lineage-specific expression in pDC progenitors .
  • 9-O-acetyl GD3: Overexpressed in melanoma, serving as a target for antibody-based therapies .
  • GT3 : Explored in bacterial adhesion studies for vaccine development .

Preparation Methods

Reaction Conditions and Substrate Specificity

SOAT catalyzes acetylation in a buffer system containing 50 mM MES (pH 6.5–7.0), 1 mM acetyl-CoA, 10 mM MgCl₂, and 1 mM dithiothreitol. Detergents such as sodium cholate (0.2% w/v) are critical for solubilizing GT2, the precursor ganglioside. The enzyme exhibits strict specificity for terminal α2,8-linked sialic acids, making it ideal for modifying GT2 (Figure 1A).

Table 1: Enzymatic Acetylation Parameters for GT2

ParameterValue/Detail
Enzyme Activity100 mU SOAT per reaction
Incubation Time3 hours at 37°C
Substrate Concentration1 mM GT2 in MES buffer
Detergent0.2% sodium cholate
Yield>90% (HPLC quantification)

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms acetylation at C-9. Key spectral features include:

  • 1H NMR : A singlet at 2.03 ppm (acetyl methyl group) and geminal coupling (J = 10.06 Hz) between H-9a (4.26 ppm) and H-9b (3.85 ppm).

  • 13C NMR : A primary carbon signal at 21.5 ppm for the acetyl group.

Chemical Synthesis via Trimethyl Orthoacetate

Chemical acetylation, while less selective, offers an alternative route. Trimethyl orthoacetate in acidic conditions acetylates sialic acid hydroxyl groups non-specifically.

Reaction Protocol

  • Dissolve GT2 (1 mM) in anhydrous methanol.

  • Add trimethyl orthoacetate (5 equivalents) and catalytic p-toluenesulfonic acid.

  • Stir at 50°C for 12 hours.

  • Quench with aqueous NaHCO₃ and purify via C18 reverse-phase chromatography.

Table 2: Chemical vs. Enzymatic Acetylation

MetricChemical MethodEnzymatic Method
RegioselectivityLow (multiple acetylation sites)High (C-9 specific)
Yield40–60%>90%
Byproducts7-O-acetyl, diacetylatedNone detected

Thin-layer chromatography (TLC) reveals chemical methods produce multiple bands (Rf = 0.45–0.60), whereas enzymatic reactions yield a single product (Rf = 0.58).

Biosynthesis in Eukaryotic Systems

In vivo, 9-O-acetyl GT2 arises via two pathways (Figure 1B):

  • Acetylation of GT2 : Catalyzed by Golgi-resident 9-O-acetyltransferase (CASD1) using acetyl-CoA.

  • Glycosylation of 9-O-acetyl GD3 : Sequential addition of sialic acid residues by α2,8-sialyltransferase.

Key Enzymatic Components

  • CASD1 : Requires acetyl-CoA transport via Acatn, highly expressed during embryogenesis.

  • Sialyltransferases : ST8Sia1 (GD3 synthase) and ST8Sia5 (GT2 synthase) elongate the ganglioside backbone.

Table 3: Biosynthetic Pathway Metrics

EnzymeLocalizationSubstrateProduct
CASD1GolgiGT29-O-acetyl GT2
ST8Sia5Golgi9-O-acetyl GD39-O-acetyl GT2

Natural Extraction from Marine Sources

9-O-acetyl GT2 was first isolated from cod brain (Gadus morhua) using lipid extraction and chromatographic purification.

Extraction Protocol

  • Homogenize brain tissue in chloroform/methanol (2:1 v/v).

  • Partition lipids via Folch washing (chloroform/methanol/water).

  • Purify gangliosides using DEAE-Sephadex and Iatrobeads column chromatography.

Table 4: Natural Extraction Yield

SourceGanglioside Content9-O-acetyl GT2 Proportion
Cod brain1.2 µmol/g tissue4–6% of total gangliosides

Analytical Techniques for Validation

Thin-Layer Chromatography (TLC)

  • Solvent System : Chloroform/methanol/0.2% CaCl₂ (45:55:10 v/v/v).

  • Detection : Sulfuric acid charring.

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (5 µm, 4.6 × 250 mm).

  • Eluent : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid.

Mass Spectrometry

  • MALDI-TOF : [M+H]⁺ ion at m/z 2145.6 (calculated for C₉₈H₁₆₈N₄O₇₆).

Challenges and Optimization Strategies

  • Enzymatic Specificity : SOAT’s preference for α2,8 linkages necessitates GT2 as the substrate; GD3 or GD2 cannot be used.

  • Acetyl-CoA Availability : In biosynthesis, acetyl-CoA transport into the Golgi limits yield, requiring overexpression of Acatn.

  • Byproduct Formation : Chemical methods require extensive purification to isolate 9-O-acetyl GT2 from 7-O-acetyl and diacetylated forms .

Q & A

Q. What analytical methods are used to detect and quantify 9-O-acetyl GT2 in biological samples?

  • Methodological Answer : this compound is typically identified using mass spectrometry (MS) and thin-layer chromatography (TLC) combined with immunostaining using specific probes. For example, the influenza C hemagglutinin-esterase Fc-fusion protein (CHE-FcD) is employed to selectively detect 9-O-acetyl sialic acid moieties via flow cytometry or fluorescence microscopy. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in cod brain studies .

Q. How is this compound structurally distinguished from non-acetylated gangliosides?

  • Methodological Answer : O-acetylation at the C9 position of sialic acid is confirmed through enzymatic assays (e.g., sialidase treatment with/without prior esterase digestion) and chemical derivatization. Comparative analysis using TLC immunostaining with antibodies specific to acetylated epitopes (e.g., TER-119 monoclonal antibody) helps differentiate this compound from unmodified GT2. Structural validation via NMR or MS fragmentation patterns is critical .

Q. What model systems are suitable for studying this compound biosynthesis?

  • Methodological Answer : Murine models (e.g., Casd1-deficient mice) are widely used to study 9-O-acetylation mechanisms, as CASD1 is implicated in transferring acetyl groups to sialic acid. In vitro systems, such as human cell lines (e.g., HAP1 myeloid cells) with CRISPR/Cas9-mediated CASD1 knockouts, provide insights into substrate specificity and enzymatic activity .

Q. How does this compound localization vary across tissues or species?

  • Methodological Answer : Tissue-specific distribution is assessed using immunohistochemistry with acetyl-specific probes (e.g., CHE-FcD) or antibodies. Comparative studies in species like codfish (e.g., cod brain) and mammals (e.g., murine erythrocytes) reveal evolutionary conservation. Subcellular localization is determined via fractionation of Golgi membranes, where acetyltransferases are active .

Q. What role does this compound play in cell surface interactions?

  • Methodological Answer : Functional roles are investigated using competitive binding assays with lectins (e.g., Cancer antennarius lectin) or viral hemagglutinins (e.g., influenza C) that recognize acetylated epitopes. Loss-of-function studies in CASD1-deficient models show disrupted cell-cell adhesion and signaling in hematopoietic lineages .

Advanced Research Questions

Q. How do contradictions in substrate specificity for CASD1 arise between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies are resolved by comparing recombinant CASD1 activity on synthetic substrates (e.g., CMP-sialic acid) with in vivo metabolic labeling in knockout models. Quantitative MS profiling of sialylated glycoconjugates in Casd1-deficient mice clarifies whether CMP-sialic acid or free sialic acid is the preferred substrate .

Q. What experimental strategies validate the dual 7,9-O-acetylation pattern observed in murine erythroid cells?

  • Methodological Answer : Dual acetylation is confirmed using tandem MS/MS with collision-induced dissociation (CID) to fragment sialic acid residues. Differential sensitivity to esterases (e.g., bovine coronavirus esterase vs. influenza C esterase) distinguishes 7-O-acetyl from 9-O-acetyl modifications. TER-119 antibody binding assays in Casd1−/− mice further validate epitope specificity .

Q. How can researchers address challenges in synthesizing this compound for functional studies?

  • Methodological Answer : Chemical synthesis involves regioselective acetylation of GT2 using sialic acid precursors protected at the C7 and C8 positions. Enzymatic approaches employ purified CASD1 and acetyl-CoA in Golgi-mimetic reaction systems. Synthetic analogs are validated via comparative TLC and NMR against native isolates from cod brain .

Q. What statistical frameworks are optimal for analyzing heterogeneity in this compound expression across cell populations?

  • Methodological Answer : Single-cell flow cytometry data are analyzed using clustering algorithms (e.g., t-SNE or UMAP) to identify subpopulations with varying acetylation levels. Bayesian hierarchical models account for technical variability in MS or fluorescence intensity measurements. Non-parametric tests (e.g., Wilcoxon rank-sum) compare acetylation levels between wild-type and knockout models .

Q. How do dynamic changes in this compound during cellular differentiation inform mechanistic hypotheses?

  • Methodological Answer :
    Time-course experiments using synchronized erythroid differentiation models (e.g., Ery-A to Ery-C stages) track acetylation via CHE-FcD staining and RNA-seq of CASD1 expression. Pharmacological inhibition of acetyl-CoA transporters or sialyltransferases uncovers regulatory nodes. Data integration with pathway analysis tools (e.g., STRING or KEGG) links acetylation to signaling pathways .

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